molecular formula C25H19NO5 B2553718 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902625-08-5

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Cat. No. B2553718
CAS RN: 902625-08-5
M. Wt: 413.429
InChI Key: CHISGMOZQIOITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA has been shown to have anti-tumor properties through its ability to activate the immune system and inhibit the growth of cancer cells. In

Scientific Research Applications

Antibacterial Properties

The compound’s structural similarity to quinoline alkaloids has led researchers to explore its antibacterial potential. Specifically, it possesses a [1,3]dioxolo[4,5-c]quinoline moiety, which is rarely found in both natural and synthetic derivatives. A direct synthetic pathway involves using 1,3-dioxolo[4,5-c]quinoline-4-carbaldehyde (DQC) as a common intermediate. DQC is synthesized on a large scale from o-aminobenzoic acid and chloroacetone, with the acetyl rearrangement being a crucial step . Notably, both the target compound and its derivatives have demonstrated minimum inhibitory concentrations against representative Gram-positive/negative bacteria, including Micrococcus luteus .

Fluorescent Dyes

The [1,3]-dioxolo[4,5-f]benzodioxole (DBD) core and its derivatives have also been investigated for their fluorescent properties. Starting from commercially available precursors (e.g., sesamol and 1,2,4,5-tetrachlorobenzene), the core unit can be synthesized straightforwardly. By lithiation and subsequent derivatization of the benzene core, researchers can fine-tune the photophysical properties of these novel fluorescent dyes .

Antitumor Activities

While not directly related to the compound , N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cell lines .

properties

IUPAC Name

7-benzoyl-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c1-29-18-9-7-16(8-10-18)13-26-14-20(24(27)17-5-3-2-4-6-17)25(28)19-11-22-23(12-21(19)26)31-15-30-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISGMOZQIOITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

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